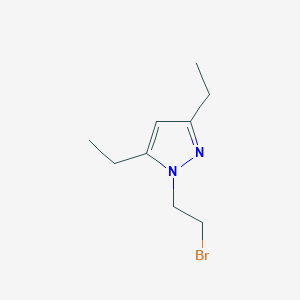
1-(2-溴乙基)-3,5-二乙基-1H-吡唑
描述
1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole, or 1-(2-BE-3,5-DE-1H-pyrazole, is a synthetic organic compound belonging to the pyrazole family of heterocyclic compounds. This compound has a variety of applications in scientific research, such as in the synthesis of other organic compounds, as a catalyst in chemical reactions, and as a tool for studying the mechanisms of action of other organic compounds. In
科学研究应用
医药化学中的吡唑衍生物
吡唑衍生物,包括化合物如1-(2-溴乙基)-3,5-二乙基-1H-吡唑,在医药化学中具有重要意义,因为它们具有广泛的生物活性。这些化合物被广泛用作有机合成中的合成子,并具有多样的生物性质,如抗癌、镇痛、抗炎、抗菌、抗病毒、抗抽搐、抗组胺、以及抗HIV效果。吡唑COX-2抑制剂的成功突显了吡唑在药物开发中的重要性。各种合成方法,包括缩合后的环化或多组分反应(MCRs),已被用于在不同条件下获得这些杂环化合物,导致合成具有潜在产率的杂环附加吡唑。这种多功能性使吡唑成为组合和医药化学中一个有趣的模板,通过修饰和衍生(Dar & Shamsuzzaman, 2015)提供了更活性生物制剂的设计方便策略。
基于吡唑的合成和生物评价
吡唑在许多具有重要农药和药用活性的化合物中作为核心结构。在微波条件下合成的新型吡唑衍生物显示出有希望的物理和化学性质,包括除草剂、抗菌、抗真菌、抗病毒和抗氧化活性。这些发现强调了开发合成策略和评估吡唑衍生物的生物活性的重要性,以探索它们在各种治疗领域的潜力(Sheetal et al., 2018)。
治疗应用和合成策略
与吡唑密切相关的吡唑啉衍生物在各种生物效应中显示出有希望的抗癌活性。针对基于吡唑啉衍生物开发新的抗癌剂的合成策略的最新更新突显了该化合物在研究中的重要性。这些策略为吡唑啉在制药化学中的多功能应用提供了见解,支持继续探索这些化合物用于治疗用途的持续兴趣(Ray et al., 2022)。
生物活性吡唑衍生物的多组分合成
吡唑衍生物的多组分合成(MCRs)方法强调了在制药和医药化学中的原子和步骤经济。这种合成途径在开发含有吡唑基团的具有生物活性的分子方面发挥了关键作用,这些分子在抗菌、抗癌、抗真菌、抗氧化和抗炎领域具有应用。对吡唑合成的MCRs最新发展的回顾展示了这种方法在生成具有显著治疗潜力的化合物方面的多功能性和效率(Becerra et al., 2022)。
作用机制
Mode of Action
- 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole is a prodrug. It undergoes activation within the cellular environment. Under severe hypoxic conditions (low oxygen levels), the compound is bio-reduced to yield cytotoxic breakdown products. This activation occurs via a 1-electron reduction mediated by ubiquitous cellular reductases, such as NADPH cytochrome P450 . The activated form generates the cytotoxin bromo-isophosphoramide mustard (Br-IPM) . Br-IPM is a potent alkylator that can damage DNA and inhibit cell division.
Biochemical Pathways
- In hypoxic tumor regions (where oxygen levels are low), the radical anion of the prodrug fragments, releasing Br-IPM. This process selectively targets cancer cells within these regions . Br-IPM alkylates DNA, leading to cross-linking and DNA strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell proliferation.
生化分析
Biochemical Properties
1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to bind to certain proteins, altering their conformation and affecting their function .
Cellular Effects
The effects of 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, for example, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspase enzymes. In other cell types, 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole in animal models vary with different dosages. At low doses, this compound has been found to have minimal toxic effects and can be used to study its pharmacological properties. At higher doses, 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced at certain concentration levels .
Metabolic Pathways
1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The metabolic flux of 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole can be influenced by the presence of other compounds that compete for the same enzymes, affecting the overall levels of metabolites produced .
Transport and Distribution
Within cells and tissues, 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole into the cytoplasm, while binding proteins can sequester the compound in specific organelles .
Subcellular Localization
The subcellular localization of 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum. The targeting of 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole to specific organelles is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action .
属性
IUPAC Name |
1-(2-bromoethyl)-3,5-diethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEYPMTZFLRXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCBr)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



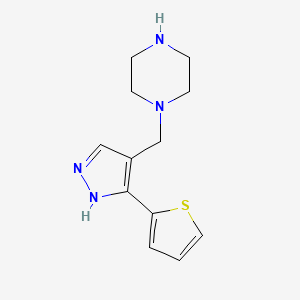
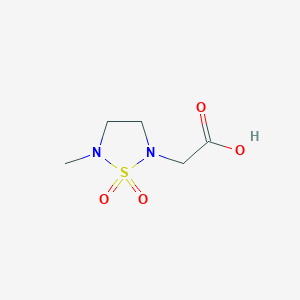
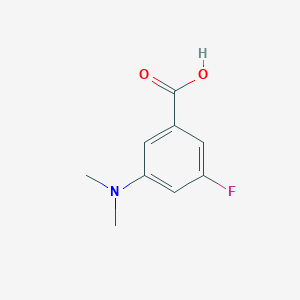
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)
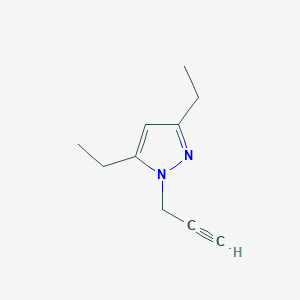
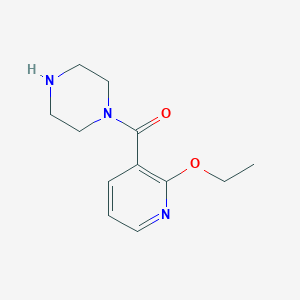
![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)
![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)
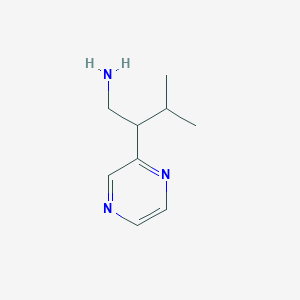
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid](/img/structure/B1471859.png)
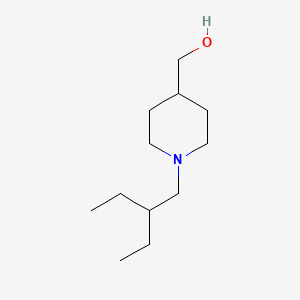
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)